(+/-)12-HpETE

Description

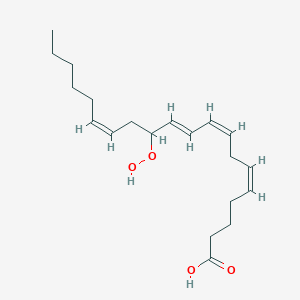

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-35-8 | |

| Record name | 12-Hpete, (RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Biological Activities of 12-Hydroperoxyeicosatetraenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. As a hydroperoxy fatty acid, 12-HpETE is a relatively unstable intermediate that is rapidly converted to its more stable hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE), and other downstream metabolites. These molecules are implicated in a wide array of physiological and pathological processes, including inflammation, cancer, diabetes, and cardiovascular diseases. This technical guide provides a comprehensive overview of the biological activities of 12-HpETE, focusing on its synthesis, metabolism, signaling pathways, and key biological effects. The information is presented to support researchers, scientists, and drug development professionals in their understanding and investigation of this important signaling molecule.

Data Presentation: Quantitative Insights into 12-HpETE and Metabolite Bioactivity

The following tables summarize the available quantitative data on the biological activities of 12-HpETE and its primary metabolite, 12-HETE. These values provide a comparative reference for their potency in various biological assays.

| Compound | Biological Activity | System/Cell Type | Parameter | Value | Reference(s) |

| 12-HpETE | Inhibition of Platelet Aggregation (Arachidonic Acid-induced) | Washed Human Platelets | IC50 | 2-3 µM | [1] |

| 12-HpETE | Inhibition of Platelet Aggregation (Collagen-induced) | Washed Human Platelets | IC50 | 6 µM | [1] |

| 12-HpETE | Stimulation of Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 10 ng/mL | [2] |

| 12(S)-HETE | Inhibition of Thromboxane A2 Receptor Binding | Human Platelet Membranes | IC50 | 8 µM | [3] |

| 12(S)-HETE | Stimulation of GTPγS Coupling via GPR31 | GPR31-transfected Cell Membranes | EC50 | 0.28 nM | [4][5] |

| 12(S)-HETE | Stimulation of Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 5 ng/mL (1.5 x 10⁻⁸ M) | [2] |

| 12-HHT | Stimulation of Calcium Mobilization via BLT2 | CHO-BLT2 Cells | EC50 | 19 nM | [6] |

| LTB4 | Stimulation of Calcium Mobilization via BLT2 | CHO-BLT2 Cells | EC50 | 142 nM | [6] |

Signaling Pathways of 12-HpETE and its Metabolites

12-HpETE and its downstream metabolites exert their biological effects through complex signaling networks. These pathways often involve G protein-coupled receptors (GPCRs) and lead to the activation of various downstream effector molecules.

Biosynthesis and Metabolism of 12-HpETE

The initial step in the biological action of 12-HpETE is its synthesis from arachidonic acid, primarily catalyzed by 12-lipoxygenase enzymes. Once formed, 12-HpETE is rapidly metabolized to other bioactive lipids.

Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ALOX12 [label="12-Lipoxygenase\n(ALOX12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HpETE_12 [label="12(S)-HpETE", fillcolor="#FBBC05", fontcolor="#202124"]; GPX [label="Glutathione\nPeroxidase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hepoxilins [label="Hepoxilins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxoETE_12 [label="12-oxo-ETE", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Arachidonic_Acid -> ALOX12 [label=""]; ALOX12 -> HpETE_12 [label=""]; HpETE_12 -> GPX [label=""]; GPX -> HETE_12 [label=""]; HpETE_12 -> Hepoxilins [label="Spontaneous or\nEnzymatic Rearrangement"]; HpETE_12 -> OxoETE_12 [label="Dehydration"]; }

Caption: Biosynthesis of 12-HpETE from arachidonic acid and its subsequent metabolism.12-HETE Signaling Through GPR31

12(S)-HETE, a major metabolite of 12-HpETE, is a high-affinity ligand for the G protein-coupled receptor GPR31.[4][5] Activation of GPR31 initiates downstream signaling cascades that are implicated in cell proliferation, migration, and inflammation.[7][8]

HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; GPR31 [label="GPR31", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/o", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Response [label="Cell Proliferation,\nMigration, Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HETE_12 -> GPR31; GPR31 -> G_protein; G_protein -> MEK; MEK -> ERK; G_protein -> NFkB; ERK -> Cell_Response; NFkB -> Cell_Response; }

Caption: 12(S)-HETE signaling cascade through the GPR31 receptor.12-HETE Signaling Through BLT2

The leukotriene B4 receptor 2 (BLT2) is another GPCR that can be activated by 12-HETE and other eicosanoids.[7] This pathway is particularly relevant in inflammatory responses.

HETE_12 [label="12(S)-HETE", fillcolor="#34A853", fontcolor="#FFFFFF"]; BLT2 [label="BLT2", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; G_protein [label="Gαi/q", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Mobilization [label="Ca²⁺ Mobilization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HETE_12 -> BLT2; BLT2 -> G_protein; G_protein -> PLC; PLC -> IP3; PLC -> DAG; IP3 -> Ca_Mobilization; DAG -> PKC; Ca_Mobilization -> Inflammatory_Response; PKC -> Inflammatory_Response; }

Caption: 12(S)-HETE signaling cascade through the BLT2 receptor.Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 12-HpETE's biological activities. The following section provides protocols for key experiments.

Synthesis and Purification of 12-HpETE

Objective: To biosynthesize and purify 12-hydroperoxyeicosatetraenoic acid.

Materials:

-

Arachidonic acid

-

Soybean lipoxygenase (or other suitable 12-lipoxygenase)

-

Reaction buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a silica column

Procedure:

-

Enzymatic Synthesis:

-

Dissolve arachidonic acid in ethanol and add it to the reaction buffer.

-

Initiate the reaction by adding the 12-lipoxygenase enzyme.

-

Incubate at room temperature with gentle stirring for a specified time (e.g., 20 minutes).

-

-

Extraction:

-

Stop the reaction by acidifying the mixture to pH 3-4 with dilute HCl.

-

Extract the lipid products with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Purification:

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the residue in a small volume of hexane.

-

Apply the sample to a silica gel column pre-equilibrated with hexane.

-

Elute with a gradient of ethyl acetate in hexane.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify the fraction containing 12-HpETE.

-

For higher purity, perform HPLC purification using a normal-phase silica column.

-

-

Quantification and Storage:

-

Quantify the purified 12-HpETE by UV spectroscopy, measuring the absorbance at 234 nm (molar extinction coefficient ε ≈ 23,000 M⁻¹cm⁻¹).

-

Store the purified 12-HpETE in an organic solvent (e.g., ethanol) at -80°C to minimize degradation.

-

Measurement of 12-HpETE-Induced Intracellular Calcium Mobilization

Objective: To measure the ability of 12-HpETE to induce an increase in intracellular calcium concentration in a cell-based assay.

Materials:

-

Human neutrophils or other suitable cell line (e.g., HEK293 cells transfected with a receptor of interest)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

12-HpETE stock solution in ethanol

-

Fluorescence plate reader or fluorescence microscope with kinetic reading capabilities

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from fresh blood or culture the desired cell line to an appropriate confluency.

-

Wash the cells with HBSS.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Resuspend the cells in the loading buffer and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS and transfer to a black, clear-bottom 96-well plate.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow the cells to equilibrate.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of 12-HpETE to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1-2 seconds for 2-5 minutes). Excitation and emission wavelengths for Fluo-4 are typically ~494 nm and ~516 nm, respectively.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by dividing ΔF by the baseline fluorescence (F₀) to get ΔF/F₀.

-

Plot the dose-response curve and determine the EC50 value if applicable.

-

Assessment of 12-HpETE-Induced Cell Proliferation

Objective: To determine the effect of 12-HpETE on the proliferation of a specific cell line.

Materials:

-

Cancer cell line (e.g., prostate cancer cell line PC-3) or other relevant cell type

-

Complete cell culture medium

-

Serum-free medium

-

12-HpETE stock solution in ethanol

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Serum Starvation (Optional):

-

To synchronize the cells and reduce the background proliferation rate, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

-

Treatment:

-

Prepare serial dilutions of 12-HpETE in serum-free or low-serum medium.

-

Remove the medium from the wells and add the 12-HpETE dilutions. Include a vehicle control (medium with the same concentration of ethanol as the highest 12-HpETE concentration).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value for proliferation.

-

Conclusion

12-Hydroperoxyeicosatetraenoic acid is a pivotal intermediate in the 12-lipoxygenase pathway, giving rise to a family of potent lipid mediators that regulate a multitude of cellular processes. A thorough understanding of its synthesis, metabolism, and signaling mechanisms is essential for elucidating its role in health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of 12-HpETE biology and to identify novel therapeutic targets within this pathway. Further investigation is warranted to expand the quantitative understanding of 12-HpETE's bioactivities and to refine the experimental models used to study its effects.

References

- 1. Regulation of arachidonate-induced platelet aggregation by the lipoxygenase product, 12-hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Core Mechanism of Action of (±)12-HpETE in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)12-Hydroperoxyeicosatetraenoic acid ((±)12-HpETE) is a bioactive lipid intermediate derived from the oxygenation of arachidonic acid by the enzyme 12-lipoxygenase (12-LOX). As a highly reactive hydroperoxy fatty acid, (±)12-HpETE serves as the precursor to the more stable and extensively studied 12-hydroxyeicosatetraenoic acid (12-HETE)[1][2][3]. While much of the biological activity is attributed to 12-HETE, (±)12-HpETE itself exhibits distinct cellular effects, contributing to a complex signaling network involved in various physiological and pathological processes, including inflammation, cancer progression, and oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of (±)12-HpETE in cells, detailing its biosynthesis, receptor interactions, downstream signaling cascades, and key experimental protocols for its study.

Biosynthesis of (±)12-HpETE

The synthesis of (±)12-HpETE is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Subsequently, 12-lipoxygenase (12-LOX) catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12(S)-HpETE. Racemic mixtures of 12(S)-HpETE and 12(R)-HpETE can also be generated by cytochrome P450 enzymes[1]. Once formed, 12-HpETE is rapidly reduced to 12-HETE by ubiquitous cellular peroxidases, such as glutathione peroxidases[1][3]. This rapid conversion underscores the transient nature of 12-HpETE and the interconnectedness of their biological activities.

Receptor-Mediated Signaling

(±)12-HpETE and its metabolite 12-HETE exert many of their effects through interaction with G protein-coupled receptors (GPCRs) on the cell surface. The two primary receptors identified are GPR31 and BLT2.

-

GPR31 (12-HETER): GPR31 is a high-affinity receptor for 12(S)-HETE (Kd = 4.8 nM)[1][4][5]. While direct binding studies for 12-HpETE are limited, the structural similarity suggests potential interaction. Activation of GPR31 by 12(S)-HETE leads to the activation of various downstream signaling pathways, including the MAPK/ERK and NF-κB pathways[5][6].

-

BLT2: The leukotriene B4 receptor 2 (BLT2) is a lower-affinity receptor for 12-HETE and has also been shown to bind 12(S)-HpETE[7]. This receptor is implicated in mediating inflammatory responses and chemotaxis[1].

Downstream Signaling Pathways and Cellular Effects

The activation of GPR31 and BLT2 by 12-HpETE and its derivatives triggers a cascade of intracellular signaling events that culminate in a variety of cellular responses.

Calcium Mobilization

Both 12-HpETE and 12-HETE are potent stimulators of intracellular calcium release[8][9]. However, 12-HETE has been shown to be more powerful than 12-HpETE in this regard. The threshold concentration for intracellular calcium release by 12-HETE in human neutrophils is approximately 1.5 x 10-8 M, whereas for 12-HpETE it is 10 ng/ml[8]. This elevation in intracellular calcium is a critical second messenger that contributes to the activation of numerous downstream effectors, including protein kinase C (PKC). The reduced potency of 12-HpETE may be due to its rapid conversion to less active hepoxilins in some cell types[8].

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases, including ERK1/2, p38, and JNK, are key regulators of cell proliferation, differentiation, and stress responses. 12(S)-HETE has been demonstrated to activate the MAPK/ERK pathway through GPR31[5]. This activation is often dependent on upstream signaling components such as PKC. Both 12-HpETE and 12-HETE can induce the phosphorylation of p38 MAPK[10].

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and metabolism. 12(S)-HETE has been shown to activate this pathway, contributing to its pro-survival and anti-apoptotic effects in various cell types.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a transcription factor that plays a central role in regulating inflammatory and immune responses. 12(S)-HETE can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes[5]. This activation is often mediated through the upstream activation of PKC and the MAPK pathway.

Oxidative Stress

Both 12-HpETE and 12-HETE are implicated in the generation of reactive oxygen species (ROS) and the induction of oxidative stress[10][11]. This can occur through the activation of NADPH oxidases and mitochondrial dysfunction. The resulting oxidative stress can further amplify inflammatory signaling and contribute to cellular damage.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 12-HpETE, 12-HETE, and related ligands with their receptors and their downstream cellular effects.

Table 1: Receptor Binding Affinities and Potencies

| Ligand | Receptor | Assay Type | Cell Line/System | Quantitative Value | Reference |

| 12(S)-HETE | GPR31 | Radioligand Binding | CHO-GPR31 cells | Kd = 4.8 ± 0.12 nM | [4] |

| 12(S)-HETE | GPR31 | GTPγS Binding | 12-HETER-transfected cells | EC50 = 0.28 ± 1.26 nM | [4] |

| 12(S)-HETE | BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | Competed for binding | [7] |

| 12(S)-HpETE | BLT2 | Radioligand Displacement ([³H]LTB₄) | CHO-BLT2 cell membranes | Competed for binding | [7] |

Table 2: Cellular Response Potencies

| Ligand | Cellular Response | Cell Type | Quantitative Value | Reference |

| 12-HETE | Intracellular Ca²⁺ Release | Human Neutrophils | Threshold = 1.5 x 10⁻⁸ M | [8] |

| 12-HpETE | Intracellular Ca²⁺ Release | Human Neutrophils | Threshold = 10 ng/mL | [8] |

| 12(S)-HETE | Cell Viability Reduction (MTT assay) | Human Islets | 32% reduction at 1 nM | |

| 12(S)-HETE | Cell Death Induction | Human Islets | 50% increase at 100 nM | |

| 12(S)-HpETE | Insulin Secretion Reduction | Human Islets | Consistent reduction |

Experimental Protocols

Measurement of Intracellular Calcium Release (Indo-1 AM Assay)

This protocol describes the use of the ratiometric fluorescent dye Indo-1 AM to measure changes in intracellular calcium concentration following stimulation with (±)12-HpETE.

Materials:

-

Cells of interest (e.g., human neutrophils)

-

Indo-1 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium

-

(±)12-HpETE stock solution

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Fluorometer or flow cytometer with UV excitation capabilities

Procedure:

-

Cell Loading:

-

Resuspend cells in HBSS without calcium and magnesium.

-

Prepare a loading buffer containing Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS without calcium and magnesium to remove extracellular dye.

-

Resuspend the cells in HBSS with calcium and magnesium.

-

-

Fluorometric Measurement:

-

Place the cell suspension in a cuvette in the fluorometer.

-

Set the excitation wavelength to ~350 nm and measure emission at two wavelengths: ~405 nm (calcium-bound Indo-1) and ~485 nm (calcium-free Indo-1).

-

Record a stable baseline fluorescence ratio (405 nm / 485 nm).

-

Add (±)12-HpETE to the cuvette at the desired final concentration and continue recording the fluorescence ratio to observe the change in intracellular calcium.

-

As a positive control, add ionomycin to induce maximal calcium influx.

-

As a negative control, chelate extracellular calcium with EGTA prior to stimulation.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths over time.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Western Blot Analysis of MAPK Activation

This protocol details the detection of phosphorylated (activated) ERK and Akt, key components of the MAPK and PI3K/Akt pathways, respectively, following cellular treatment with (±)12-HpETE.

Materials:

-

Cells cultured in appropriate plates

-

(±)12-HpETE

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with (±)12-HpETE for various time points.

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total-ERK).

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability in response to treatment with (±)12-HpETE.

Materials:

-

Cells seeded in a 96-well plate

-

(±)12-HpETE

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Treat cells in a 96-well plate with various concentrations of (±)12-HpETE for a specified duration.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

(±)12-HpETE is a pivotal, albeit transient, lipid mediator in the 12-lipoxygenase pathway. Its rapid conversion to 12-HETE creates a signaling nexus where both molecules can contribute to a diverse array of cellular responses. The primary mechanisms of action involve the activation of GPCRs, leading to the mobilization of intracellular calcium and the engagement of critical signaling cascades such as the MAPK, PI3K/Akt, and NF-κB pathways. These events collectively regulate fundamental cellular processes, including inflammation, cell survival, and proliferation. A thorough understanding of the distinct and overlapping roles of (±)12-HpETE and its metabolites is crucial for the development of novel therapeutic strategies targeting diseases in which the 12-LOX pathway is dysregulated. The experimental protocols provided herein serve as a foundational guide for researchers to further elucidate the intricate mechanisms of (±)12-HpETE action.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyeicosanoids bind to and activate the low affinity leukotriene B4 receptor, BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-hydroperoxyeicosatetraenoic acid inhibits main platelet functions by activation of soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The 12-Lipoxygenase Pathway: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 12-lipoxygenase (12-LOX) pathway is a critical branch of the arachidonic acid cascade, playing a pivotal role in a diverse array of physiological and pathophysiological processes. Its discovery in the mid-1970s opened a new frontier in our understanding of lipid signaling, revealing a family of enzymes and their bioactive metabolites that are integral to inflammation, hemostasis, and cellular homeostasis. Dysregulation of the 12-LOX pathway has since been implicated in a multitude of diseases, including cancer, diabetes, cardiovascular disorders, and neurodegenerative conditions, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the discovery and history of the 12-LOX pathway, with a focus on the seminal experimental findings and methodologies that have shaped our current understanding.

Discovery and Early History

The journey into the 12-LOX pathway began in 1974, when Nobel laureate Bengt Samuelsson and his colleague Mats Hamberg made a landmark discovery while investigating arachidonic acid metabolism in human platelets.[1][2] They demonstrated that platelets metabolize arachidonic acid through a novel enzymatic pathway, independent of the well-characterized cyclooxygenase (COX) pathway that produces prostaglandins. This new pathway resulted in the formation of 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is subsequently reduced to the more stable 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[1][2] This was the first characterization of a mammalian lipoxygenase.[1]

A year later, in 1975, the first biological activity was ascribed to a 12-LOX metabolite when it was shown to be a potent chemoattractant for human neutrophils, hinting at its role in the inflammatory response.[1] These initial discoveries laid the groundwork for decades of research that would unveil the complexity of the 12-LOX pathway and its far-reaching implications in health and disease.

Key Milestones in 12-Lipoxygenase Research

The timeline below highlights some of the pivotal moments in the exploration of the 12-LOX pathway:

-

1974: Discovery of 12-lipoxygenase activity in human platelets and identification of its product, 12-HETE.[1][2]

-

1975: 12-HETE is identified as a chemoattractant for neutrophils.[1]

-

Mid-1970s: The transformation of arachidonic acid to 12(S)-HETE is also demonstrated in bovine platelets.[3]

-

1989: 12(R)-HETE is identified as a potent neutrophil chemoattractant in the dermis of several animal models, suggesting a role in skin inflammation.[4]

-

1998: A novel 12R-lipoxygenase is cloned from human keratinocytes, providing a molecular basis for the production of 12(R)-HETE in the skin and its association with proliferative skin diseases like psoriasis.[5][6][7]

-

Early 2000s: The development of 12/15-lipoxygenase knockout mice provides a crucial tool to investigate the in vivo functions of this pathway, revealing its involvement in diabetes and atherosclerosis.[8][9][10]

-

2013-2014: The discovery and characterization of potent and selective 12-LOX inhibitors, such as ML355 (also known as VLX-1005), offer new pharmacological tools to probe the pathway's role in disease and present potential therapeutic avenues.[11][12]

The 12-Lipoxygenase Signaling Pathway

The 12-LOX pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipases. 12-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid at the C-12 position, leading to the formation of 12(S)-HpETE. This unstable intermediate is rapidly reduced by glutathione peroxidase to the more stable and biologically active 12(S)-HETE.

12-HETE can exert its effects through both intracellular and extracellular mechanisms. Intracellularly, it can modulate oxidative stress. Extracellularly, it can act as a ligand for G protein-coupled receptors (GPCRs), such as GPR31, to initiate downstream signaling cascades. These cascades can involve the activation of protein kinases like p38 MAPK and PI3K/Akt, leading to the activation of transcription factors such as NF-κB and subsequent changes in gene expression.

Figure 1. Simplified 12-Lipoxygenase Signaling Pathway.

Quantitative Data from Key Experiments

The following tables summarize key quantitative findings from seminal studies in 12-LOX research.

| Experiment | Cell/Tissue Type | Measurement | Result | Reference |

| Initial Discovery (1974) | Human Platelets | Conversion of Arachidonic Acid | Identification of 12-HETE as a major metabolite. | Hamberg & Samuelsson, 1974[2][13] |

| STZ-Induced Diabetes in 12-LOX KO Mice | Mouse Pancreatic Islets | Serum Glucose (Day 28) | 12-LO KO: 7.24 ± 0.43 mM vs. WT: 11.33 ± 0.93 mM (P = 0.003) | Bleich et al.[8] |

| STZ-Induced Diabetic Cardiomyopathy | Mouse Heart | 12(S)-HETE and 15(S)-HETE levels | Significantly increased in diabetic hearts compared to control. | [9] |

| 12-LOX Inhibition in Diabetic Mice | NOD.hALOX12 mice | Diabetes Incidence | VLX-1005 treatment significantly delayed the onset of autoimmune diabetes. | [14] |

| 12-HETE Generation in Platelet-Cancer Cell Co-culture | HT29 colon cancer cells | Intracellular 12-HETE | Undetectable in cancer cells alone; detected after co-incubation with platelets. | [15] |

| Inhibitor | Target | IC50 | Cell-Based Assay | Result | Reference |

| ML355 (VLX-1005) | Human 12-LOX | Potent (nM range) | 12-HETE production in mouse beta cells | Dose-dependent inhibition of stimulated 12-HETE. | Luci et al.[12] |

| CDC | 12-LOX | 30 µM | 12-HETE production in thrombin-stimulated platelets | Significantly reduced 12-HETE levels. | [15] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the history of 12-LOX research.

Protocol 1: Lipoxygenase Activity Assay (General)

This protocol is a representative method for determining lipoxygenase activity based on the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

-

50.0 mM phosphate buffer, pH 6.0

-

10 mM sodium linoleate (or arachidonate) stock solution

-

Enzyme extract (e.g., cell or tissue lysate)

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Reagent Preparation:

-

Prepare the phosphate buffer and sodium linoleate stock solution. The linoleate solution should be protected from light and stored at -20°C.

-

-

Assay Mixture:

-

In a quartz cuvette, prepare a blank solution containing the phosphate buffer and the substrate (sodium linoleate).

-

For the test sample, add the enzyme extract to the buffer and substrate mixture. The final volume is typically 1 ml.

-

-

Measurement:

-

Immediately after adding the enzyme, start monitoring the increase in absorbance at 234 nm over time.

-

The rate of increase in absorbance is proportional to the lipoxygenase activity.

-

-

Calculation:

-

The activity is calculated using the molar extinction coefficient of the hydroperoxide product. One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

-

Reference: Based on the method described by Axelrod et al. (1981) and other similar protocols.[16]

Figure 2. Workflow for a general Lipoxygenase Activity Assay.

Protocol 2: Cloning and Expression of Human 12R-Lipoxygenase

This protocol summarizes the methodology used to clone and express the novel 12R-lipoxygenase from human keratinocytes.

Materials:

-

Human keratinocyte cDNA library

-

PCR primers based on a human expressed sequence tag (EST)

-

Expression vector (e.g., pcDNA3)

-

HeLa cells for transfection

-

Reagents for cell culture, transfection, and protein expression analysis

Procedure:

-

cDNA Cloning:

-

A human lipoxygenase clone was initially identified from an EST database.

-

Primers were designed based on this sequence to amplify the full-length cDNA from a human keratinocyte cDNA library using PCR.

-

-

Vector Construction:

-

The amplified 12R-lipoxygenase cDNA was ligated into an appropriate expression vector.

-

-

Expression in HeLa Cells:

-

The expression vector containing the 12R-LOX cDNA was transfected into HeLa cells.

-

The cells were cultured to allow for protein expression.

-

-

Enzyme Activity Confirmation:

-

Cell lysates were incubated with radiolabeled arachidonic acid.

-

The reaction products were extracted and analyzed by HPLC to confirm the production of 12R-HETE. Chiral phase HPLC was used to determine the stereochemistry of the product.

-

Reference: Adapted from the methodology described in the 1998 PNAS paper by Boeglin et al.[5][6][7][17]

Figure 3. Workflow for Cloning and Expression of 12R-Lipoxygenase.

Protocol 3: Evaluation of 12-LOX Inhibitors in a Cell-Based Assay

This protocol outlines a general method for testing the efficacy of 12-LOX inhibitors, such as ML355, in a cellular context.

Materials:

-

Cell line expressing 12-LOX (e.g., mouse beta cells or human islets)

-

Cell culture medium and reagents

-

12-LOX inhibitor (e.g., ML355)

-

Arachidonic acid

-

Calcium ionophore (e.g., A23187)

-

ELISA kit for 12-HETE quantification

Procedure:

-

Cell Culture and Treatment:

-

Cells are cultured to near confluency in appropriate multi-well plates.

-

Cells are pre-treated with various concentrations of the 12-LOX inhibitor or vehicle control for a specified time.

-

-

Stimulation of 12-HETE Production:

-

Cells are then stimulated with arachidonic acid and a calcium ionophore to induce 12-HETE synthesis.

-

-

Sample Collection and Analysis:

-

The cell culture supernatant is collected.

-

The concentration of 12-HETE in the supernatant is quantified using a specific ELISA.

-

-

Data Analysis:

-

The percentage of inhibition of 12-HETE production is calculated for each inhibitor concentration relative to the vehicle-treated control.

-

An IC50 value can be determined from the dose-response curve.

-

Reference: Based on the methodology for testing ML355.[12]

Conclusion

The discovery of the 12-lipoxygenase pathway marked a pivotal moment in lipid biochemistry and cell signaling. From its initial identification in platelets to the characterization of its various isoforms and the elucidation of its complex roles in health and disease, the journey of 12-LOX research has been one of continuous discovery. The development of sophisticated experimental tools, including knockout animal models and highly specific inhibitors, has been instrumental in unraveling the intricacies of this pathway. As our understanding continues to deepen, the 12-lipoxygenase pathway holds significant promise as a therapeutic target for a wide range of human diseases, offering exciting opportunities for the development of novel diagnostics and treatments.

References

- 1. Deletion of 12/15-Lipoxygenase Alters Macrophage and Islet Function in NOD-Alox15null Mice, Leading to Protection against Type 1 Diabetes Development | PLOS One [journals.plos.org]

- 2. Prostaglandin Endoperoxides. Novel Transformations of Arachidonic Acid in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pnas.org [pnas.org]

- 8. Resistance to type 1 diabetes induction in 12-lipoxygenase knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. 014163 - NOD. Alox15 KO Strain Details [jax.org]

- 11. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of ML355, a Potent and Selective Inhibitor of Human 12-Lipoxygenase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 12-lipoxygenase activity plays an important role in PAR4 and GPVI-mediated platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoxygenase activity determination [protocols.io]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide to the Chemical Structure and Properties of (±)-12-Hydroxyeicosatetraenoic Acid (12-HpETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-12-Hydroperoxyeicosatetraenoic acid ((±)-12-HpETE) is a racemic mixture of biologically active lipid hydroperoxides derived from the oxygenation of arachidonic acid. As a primary product of the 12-lipoxygenase (12-LOX) pathway, 12-HpETE serves as a crucial intermediate in the biosynthesis of a variety of signaling molecules, including 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins.[1][2] Due to its inherent instability and rapid conversion to the more stable alcohol 12-HETE, much of the biological activity is often attributed to or studied through 12-HETE.[3] This guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and signaling pathways associated with (±)-12-HpETE, with a focus on its relevance to biomedical research and drug development.

Chemical Structure and Properties

(±)-12-HpETE is a 20-carbon polyunsaturated fatty acid containing a hydroperoxy group at the 12th carbon. The presence of four double bonds at positions 5, 8, 10, and 14, with a specific cis-trans geometry, is characteristic of this molecule.[2] The term "(±)" indicates a racemic mixture of the two stereoisomers, 12(S)-HpETE and 12(R)-HpETE.

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂O₄ | |

| Molecular Weight | 336.47 g/mol | |

| IUPAC Name | (±)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

| Stereoisomers | 12(S)-HpETE, 12(R)-HpETE | [2] |

| Appearance | Not widely reported, expected to be an oil or solid | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Sparingly soluble in aqueous buffers. | |

| Stability | Unstable, readily reduced to 12-HETE or rearranges to form other products.[3] Should be stored at -80°C. |

Biosynthesis of (±)-12-HpETE

The formation of 12-HpETE from arachidonic acid is catalyzed by several enzymes, leading to different stereoisomers. The racemic mixture, (±)-12-HpETE, can be a result of non-enzymatic autooxidation or enzymatic processes that produce both enantiomers.

Enzymatic Pathways:

-

12-Lipoxygenases (12-LOX): Platelet-type 12-LOX (ALOX12) almost exclusively produces 12(S)-HpETE.[2] A different isoform, 12R-LOX (ALOX12B), found primarily in the skin and cornea, metabolizes arachidonic acid to 12(R)-HpETE.[2][4]

-

15-Lipoxygenase-1 (15-LOX-1): This enzyme, encoded by the ALOX15 gene, primarily produces 15(S)-HpETE but also forms 12(S)-HpETE as a minor product.[2][5]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP enzymes can convert arachidonic acid into a racemic mixture of 12(S)-HpETE and 12(R)-HpETE, with the R stereoisomer often predominating.[2]

Metabolism of 12-HpETE

12-HpETE is a transient intermediate that is rapidly converted into other bioactive lipids.

-

Reduction to 12-HETE: The most common metabolic fate of 12-HpETE is its reduction to the more stable alcohol, 12-HETE, by ubiquitous cellular peroxidases, particularly glutathione peroxidases.[3]

-

Formation of Hepoxilins and Trioxilins: In certain tissues like the skin, 12-HpETE isomers are metabolized by enzymes such as eLOX3 to form hepoxilins and trioxilins.[2] 12(S)-HpETE can also spontaneously decompose into a mixture of these compounds.[2]

-

Conversion to 12-oxo-ETE: 12-HpETE can be converted to 12-oxo-eicosatetraenoic acid (12-oxo-ETE) by cytochrome P450 enzymes or through the action of eLOX3.[2][5]

Biological Activities and Signaling Pathways

While 12-HpETE itself is biologically active, many of its effects are mediated by its more stable metabolite, 12-HETE. Both molecules have been implicated in a range of physiological and pathological processes.

Key Biological Activities:

| Biological Process | Effects of 12-HpETE/12-HETE | Source |

| Inflammation | Stimulates chemotaxis of neutrophils and macrophages, promotes neutrophil aggregation and degranulation.[2] | [2] |

| Cancer | Promotes tumor cell proliferation, survival, and metastasis. Induces angiogenesis.[1][6][7] | [1][6][7] |

| Diabetes | Reduces insulin secretion and induces apoptosis in pancreatic beta cells.[3] | [3] |

| Vascular Effects | Can induce both vasodilation and vasoconstriction depending on the context.[8] | [8] |

Signaling Pathways:

The biological effects of the 12-LOX pathway are primarily mediated through the activation of specific G protein-coupled receptors (GPCRs), with GPR31 being a key receptor for 12(S)-HETE.[6] Activation of GPR31 initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[1][6]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of (±)-12-HpETE are not standardized and can vary between laboratories. The following provides a general workflow based on commonly employed techniques.

1. Enzymatic Synthesis of 12-HpETE:

A common method for preparing 12-HpETE involves the incubation of arachidonic acid with a source of 12-lipoxygenase, such as human platelet lysates or a recombinant enzyme.

2. Purification by High-Performance Liquid Chromatography (HPLC):

Following the enzymatic reaction, the mixture is typically extracted with an organic solvent. The extract is then subjected to reverse-phase HPLC (RP-HPLC) to separate 12-HpETE from unreacted arachidonic acid and other reaction byproducts.[9]

3. Characterization:

-

UV Spectroscopy: 12-HpETE contains a conjugated diene system that absorbs UV light, typically with a maximum absorbance around 235-238 nm, which can be used for detection and quantification.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and structure of 12-HpETE. The fragmentation pattern can provide information about the position of the hydroperoxy group.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, although obtaining high-quality spectra can be challenging due to the instability of the compound.[11]

Conclusion

(±)-12-HpETE is a pivotal, albeit transient, molecule in the complex network of eicosanoid signaling. Its rapid conversion to 12-HETE has made the latter a more common subject of investigation, yet understanding the properties and initial biological interactions of 12-HpETE is crucial for a complete picture of the 12-lipoxygenase pathway. For researchers in drug development, targeting the synthesis or signaling of 12-HpETE and its metabolites offers potential therapeutic avenues for a range of inflammatory diseases, cancers, and metabolic disorders. Further research is warranted to fully elucidate the specific roles of 12-HpETE enantiomers and to develop more stable analogs for detailed biological studies.

References

- 1. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

The Core of Cellular Signaling: A Technical Guide to (+/-)12-HpETE as a Precursor to 12-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, lipid mediators play a pivotal role in a vast array of physiological and pathological processes. Among these, the eicosanoids, derived from arachidonic acid, have garnered significant attention. This technical guide delves into the core of a critical biosynthetic pathway: the conversion of (±)12-hydroperoxyeicosatetraenoic acid ((±)12-HpETE) to its more stable and biologically active counterpart, (±)12-hydroxyeicosatetraenoic acid ((±)12-HETE). This conversion is a key step in the 12-lipoxygenase (12-LOX) pathway, which is implicated in inflammation, cancer progression, diabetes, and cardiovascular disease.[1][2] Understanding the nuances of this conversion, the enzymes involved, and the downstream signaling cascades of 12-HETE is paramount for the development of novel therapeutic strategies targeting these pathways.

Biosynthesis of 12-HETE from (+/-)12-HpETE

The journey from arachidonic acid to the bioactive 12-HETE is a two-step enzymatic process. Initially, arachidonic acid, a polyunsaturated fatty acid typically esterified in the cell membrane, is released by the action of phospholipase A2. Subsequently, the 12-lipoxygenase (12-LOX) enzyme catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[2]

This intermediate, 12-HpETE, is unstable and is rapidly reduced to the more stable alcohol, 12-HETE. This reduction is primarily catalyzed by ubiquitous cellular peroxidases, with glutathione peroxidase (GPX) being a key enzyme in this process.[2][3] The presence of reduced glutathione (GSH) is crucial for this reaction, as it acts as a cofactor for GPX.[4]

There are different isoforms of 12-LOX, including platelet-type (ALOX12) and leukocyte-type (ALOX15), which exhibit species-specific differences in their product profiles.[5] For instance, human 12/15-LOX produces predominantly 15-HETE with only about 10% 12-HETE, whereas the mouse ortholog generates 12-HETE and 15-HETE in a 4:1 ratio.[2]

dot

Caption: Biosynthesis of 12-HETE from Arachidonic Acid.

Quantitative Data

The following tables summarize key quantitative data related to the production and biological activity of 12-HETE.

Table 1: Yield and Production of 12-HETE

| Biological System | Stimulus | 12-HETE Yield/Concentration | Reference |

| Human Platelets | 9 µM Arachidonic Acid (5 min incubation) | 25% to 28% of added arachidonic acid | [6] |

| Human Platelets (from normal adults) | 10 µM Arachidonic Acid | Significantly higher than neonatal platelets | [7] |

| Human Platelets (from Type IIA hypercholesterolemic subjects) | Collagen | Significantly higher than controls (p < 0.001) | [8] |

| Mouse Brain (10 min ischemia) | Ischemia | 339-fold increase compared to basal levels | [9] |

Table 2: Comparative Biological Potency of 12-HETE Stereoisomers

| Assay | Biological System | Parameter | 12(S)-HETE | 12(R)-HETE | Reference |

| Intracellular Calcium Release | Human Neutrophils | Threshold Concentration | 5 ng/mL (1.5 x 10⁻⁸ M) | Slightly less active than 12(S) | [10] |

| Prostate Cancer Cell Invasion | PC-3 cells | Effect on Invasion | Increased invasion | No significant alteration | [11] |

Table 3: IC50 Values of Selected 12-Lipoxygenase Inhibitors

| Inhibitor | Target | IC50 Value | Reference |

| Baicalein | 12-LOX | 9.6 µM to 20.7 µM (in MPM cell lines) | [12] |

| Nordihydroguaiaretic acid (NDGA) | 12-LOX | 1.6 µg/mL | [10] |

| Glycine tomentella extract | 12-LOX | 0.72 µg/mL | [10] |

Downstream Signaling Pathways of 12-HETE

Once produced, 12-HETE exerts its biological effects by activating a cascade of intracellular signaling pathways. It can act as an intracellular second messenger or be released from the cell to act on specific cell surface receptors in an autocrine or paracrine manner. Two primary G protein-coupled receptors (GPCRs) have been identified for 12-HETE:

-

GPR31 (12-HETER1): A high-affinity receptor for 12(S)-HETE.[13]

-

BLT2: The leukotriene B4 receptor 2, which can also be activated by 12-HETE.[13]

Activation of these receptors initiates a series of downstream signaling events, including the activation of:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Including ERK1/2, which is involved in cell proliferation and differentiation.[13]

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: A critical pathway in promoting cell survival and proliferation.[13]

-

Nuclear Factor-kappa B (NF-κB) pathway: A key regulator of inflammatory responses and cell survival.[13]

These signaling cascades ultimately lead to changes in gene expression and modulate a variety of cellular responses, including cell proliferation, migration, invasion, and inflammation.[2][14]

dot

Caption: Downstream Signaling Pathways of 12-HETE.

Experimental Protocols

Quantification of 12-HETE by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the quantification of 12-HETE in biological samples.

Materials:

-

12-HETE ELISA Kit (commercially available)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Adjustable pipettes and tips

-

Wash bottle or automated plate washer

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

Procedure:

-

Sample Preparation: Follow the kit manufacturer's instructions for sample preparation, which may include extraction and dilution.

-

Standard Curve Preparation: Prepare a serial dilution of the 12-HETE standard provided in the kit to generate a standard curve.

-

Assay Procedure:

-

Add standards and samples to the appropriate wells of the antibody-coated microplate.

-

Add the 12-HETE-enzyme conjugate to each well (except the blank).

-

Incubate the plate according to the kit's instructions to allow for competitive binding.

-

Wash the plate multiple times to remove unbound reagents.

-

Add the substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 12-HETE in the samples by interpolating their absorbance values from the standard curve.

-

dot

Caption: Experimental Workflow for 12-HETE ELISA.

Quantification of 12-HpETE and 12-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the simultaneous quantification of 12-HpETE and 12-HETE.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 reverse-phase HPLC column

-

Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

-

Formic acid

-

Internal standards (e.g., deuterated 12-HETE)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation (Lipid Extraction):

-

Spike the biological sample with a known amount of internal standard.

-

Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

-

Purify the lipid extract using SPE to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate 12-HpETE and 12-HETE using a C18 column with a gradient elution of acetonitrile/water with 0.1% formic acid.

-

Detect the analytes using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

12-HETE MRM transition: m/z 319.2 -> 179.1

-

12-HpETE MRM transition: m/z 335.2 -> 317.2 (Note: 12-HpETE is unstable and may require derivatization for robust analysis).

-

-

-

Data Analysis:

-

Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their respective internal standards against a standard curve.

-

In Vitro 12-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 12-LOX by detecting the formation of conjugated dienes.

Materials:

-

Spectrophotometer capable of reading absorbance at 234 nm

-

Arachidonic acid (substrate)

-

Enzyme source (e.g., platelet homogenate, purified 12-LOX)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the enzyme source.

-

Initiate Reaction: Add arachidonic acid to the reaction mixture to start the reaction.

-

Monitor Absorbance: Immediately monitor the increase in absorbance at 234 nm over time. The formation of the conjugated diene in 12-HpETE results in a characteristic absorbance peak at this wavelength.

-

Calculate Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

12-HETE-Induced Cell Migration Assay (Boyden Chamber Assay)

This assay quantifies the chemotactic effect of 12-HETE on cells.[15]

Materials:

-

Boyden chamber apparatus (transwell inserts) with appropriate pore size

-

Cell culture medium

-

12-HETE

-

Cells of interest

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.

-

Assay Setup:

-

Add cell culture medium containing 12-HETE (as a chemoattractant) to the lower chamber of the Boyden apparatus.

-

Add serum-free medium to the upper chamber (transwell insert).

-

Seed the serum-starved cells into the upper chamber.

-

-

Incubation: Incubate the Boyden chamber for a sufficient time to allow for cell migration through the porous membrane.

-

Cell Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated cells in the presence of 12-HETE to the control (no chemoattractant).

dot

Caption: Experimental Workflow for Boyden Chamber Assay.

Conclusion

The conversion of this compound to 12-HETE is a critical enzymatic step that unleashes a potent lipid mediator involved in a multitude of cellular processes. A thorough understanding of this pathway, from its biosynthesis and regulation to the downstream signaling events it triggers, is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for investigating the multifaceted roles of 12-HETE and for the identification of novel therapeutic targets within the 12-lipoxygenase pathway. Further research into the specific kinetics of the enzymatic conversion and the diverse cellular responses to 12-HETE will undoubtedly continue to unravel the complexities of lipid signaling in health and disease.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Effects of reduced glutathione on the 12-lipoxygenase pathways in rat platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]

- 6. Conversion of arachidonic acid into 12-oxo derivatives in human platelets. A pathway possibly involving the heme-catalysed transformation of 12-hydroperoxy-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of hydroxyeicosatetraenoic acids (HETE) in blood from adults versus neonates: reduced production of 12-HETE in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet formation of 12-hydroxyeicosatetraenoic acid and thromboxane B2 is increased in type IIA hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diverse roles of 2-arachidonoylglycerol in invasion of prostate carcinoma cells: Location, hydrolysis and 12-lipoxygenase metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous vs. Enzymatic Conversion of 12-HpETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid hydroperoxide derived from the oxygenation of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes. As a central intermediate, 12-HpETE stands at a critical metabolic crossroads, undergoing either spontaneous or enzymatic conversion to a variety of bioactive eicosanoids. These downstream products, including 12-hydroxyeicosatetraenoic acid (12-HETE), 12-keto-eicosatetraenoic acid (12-oxo-ETE), and hepoxilins, are implicated in a wide array of physiological and pathophysiological processes, from inflammation and thrombosis to cancer progression and skin barrier function.

Understanding the distinct mechanisms governing the fate of 12-HpETE is paramount for elucidating its precise biological roles and for the development of targeted therapeutic interventions. This technical guide provides an in-depth comparison of the spontaneous and enzymatic conversion pathways of 12-HpETE, offering quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers in this field.

Core Concepts: Spontaneous vs. Enzymatic Conversion

The conversion of 12-HpETE can be broadly categorized into two main routes:

-

Spontaneous Conversion: In the absence of enzymatic catalysis, the unstable hydroperoxide moiety of 12-HpETE can undergo non-enzymatic rearrangement. This process is often influenced by the cellular microenvironment, including the presence of free metals and the overall redox state. The primary products of spontaneous decomposition are a mixture of hepoxilins and trihydroxy-eicosatetraenoic acids (trioxilins). This pathway can sometimes be considered an artefactual decomposition during sample isolation and analysis.

-

Enzymatic Conversion: A more controlled and specific transformation of 12-HpETE is mediated by several enzyme families. These reactions are characterized by their stereospecificity and product selectivity, leading to the formation of distinct bioactive lipids with specific downstream signaling functions. The major enzymatic pathways involve:

-

Reduction to 12-HETE: Catalyzed by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPxs).

-

Conversion to 12-oxo-ETE: Mediated by cytochrome P450 (CYP) enzymes or through the action of specific lipoxygenases like eLOX3.

-

Isomerization to Hepoxilins: While some hepoxilin formation can be spontaneous, specific enzymes, including the intrinsic activity of 12-LOX itself or dedicated hepoxilin synthases like eLOX3, can catalyze this isomerization.

-

Quantitative Data on 12-HpETE Conversion

The following tables summarize the key products and available kinetic parameters for the spontaneous and enzymatic conversion of 12-HpETE.

| Conversion Pathway | Key Enzymes/Conditions | Major Products | Stereochemistry of Products | References |

| Spontaneous | Aqueous solution, potential for metal catalysis | Hepoxilins (e.g., Hepoxilin A3, Hepoxilin B3), Trioxilins | Mixture of R and S stereoisomers | |

| Enzymatic | Glutathione Peroxidases (GPx1, GPx2, GPx4) | 12-HETE | If starting from 12(S)-HpETE, yields 12(S)-HETE. If from 12(R)-HpETE, yields 12(R)-HETE. | |

| Cytochrome P450 (e.g., CYP2S1) | 12-oxo-ETE | N/A | ||

| Epidermis-type Lipoxygenase 3 (eLOX3) | Hepoxilins (e.g., 8R-hydroxy-11R,12R-epoxy-hepoxilin A3), 12-oxo-ETE | Stereospecific | ||

| 12-Lipoxygenase (intrinsic hepoxilin synthase activity) | Hepoxilin A3 | Stereospecific |

| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) | References |

| CYP2S1 | 12-HpETE | 2.8 ± 0.7 | 3.76 ± 0.10 |

Signaling Pathways of 12-HpETE Metabolites

The products of 12-HpETE conversion, particularly 12-HETE, are potent signaling molecules that can act in an autocrine or paracrine manner. 12(S)-HETE, a major product of the enzymatic reduction of 12(S)-HpETE, exerts its effects through various signaling pathways, often initiated by its interaction with the G-protein coupled receptor, GPR31.

Intracellular signaling pathways activated by 12-HpETE

An In-depth Technical Guide to the Intracellular Signaling Pathways Activated by 12-HpETE

Introduction

12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a highly reactive lipid mediator derived from the oxygenation of arachidonic acid by the 12-lipoxygenase (12-LOX) family of enzymes.[1][2] In cellular systems, 12-HpETE is rapidly reduced by peroxidases, such as glutathione peroxidase, to its more stable corresponding hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2][3] While 12-HpETE is the initial product, much of the research into its biological effects has utilized the more stable 12-HETE. These eicosanoids are pivotal in a multitude of physiological and pathological processes, acting as local signaling molecules in inflammation, angiogenesis, thrombosis, and cancer metastasis.[3][4] This guide provides a detailed overview of the core intracellular signaling pathways activated by 12-HpETE and its metabolite 12-HETE, offering structured data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway

The synthesis of 12-HETE from arachidonic acid is a two-step enzymatic process. The rate-limiting step is the stereospecific insertion of molecular oxygen into arachidonic acid at the C-12 position by 12-lipoxygenase (ALOX12), forming 12(S)-HpETE.[5] This unstable intermediate is then quickly reduced to 12(S)-HETE by cellular peroxidases.[5]

Receptor-Mediated Signaling Activation

12-HETE, the stable metabolite of 12-HpETE, initiates its effects primarily by interacting with specific G protein-coupled receptors (GPCRs) on the cell surface. The two main receptors identified are:

-

GPR31 (12-HETER): A high-affinity receptor for 12(S)-HETE.[2][3] Its activation is linked to multiple downstream pathways, including MAPK and NF-κB.[1][2]

-

Leukotriene B4 Receptor 2 (BLT2): A lower-affinity receptor that can also be activated by 12-HETE and is involved in mediating responses like chemotaxis and calcium mobilization.[6][7]

Activation of these receptors, particularly GPR31 which is often coupled to Gαi/o or Gαq/11, triggers a cascade of intracellular events.[1][8]

Core Intracellular Signaling Pathways

Upon receptor binding, 12-HETE activates several key signaling cascades that regulate a wide array of cellular functions.

Calcium Mobilization and Protein Kinase C (PKC) Activation

One of the most immediate responses to 12-HETE is an increase in intracellular calcium ([Ca²⁺]i).[9] This is often mediated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, while DAG, in concert with elevated Ca²⁺, activates isoforms of Protein Kinase C (PKC).[8] 12(S)-HETE has been shown to induce a rapid increase in both DAG and IP₃ levels.[8] PKC activation plays a crucial role in cell adhesion, migration, and gene expression.[4][8]

Mitogen-Activated Protein Kinase (MAPK) Pathways

12-HETE is a potent activator of several MAPK pathways, which are critical for regulating cell proliferation, differentiation, and stress responses.[2]

-

ERK1/2 Pathway: Activation of the Ras/Raf/MEK/ERK cascade is frequently observed and is linked to cell growth and survival.[1][6]

-

p38 MAPK Pathway: This pathway is often activated in response to cellular stress and inflammatory stimuli. 12(S)-HETE can directly activate p38 MAPK, leading to the phosphorylation of downstream targets like the CREB transcription factor.[10][11]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is also activated by 12-HETE, contributing to stress responses and apoptosis.[10][12]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and angiogenesis. In several cell types, including pulmonary artery endothelial cells and cancer cells, 12-HETE promotes survival and prevents apoptosis by activating this pathway.[13][14] Akt, a serine/threonine kinase, phosphorylates a wide range of downstream targets to inhibit apoptotic machinery and promote cell cycle progression.

References

- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

(+/-)12-HpETE function in sterile inflammation

An In-depth Technical Guide on the Function of (+/-)12-HpETE in Sterile Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterile inflammation is a critical biological process initiated by non-infectious stimuli such as tissue injury, ischemia-reperfusion, and crystal deposition. This inflammatory cascade, while essential for tissue repair and homeostasis, can become dysregulated and contribute to the pathogenesis of numerous chronic diseases. Central to the orchestration of sterile inflammation are lipid mediators, among which the eicosanoid (+/-)12-hydroperoxyeicosatetraenoic acid (12-HpETE) and its more stable metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE), have emerged as key players. This technical guide provides a comprehensive overview of the function of 12-HpETE in sterile inflammation, with a focus on its synthesis, signaling pathways, and biological effects, supported by quantitative data and detailed experimental methodologies.

Biosynthesis of 12-HpETE